molecular formula C6H9N3O2 B1375123 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1342150-56-4

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1375123
CAS RN: 1342150-56-4
M. Wt: 155.15 g/mol
InChI Key: PSOYXTYCCIWCNE-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazole-4-carboxylic acid is a chemical compound with the empirical formula C4H5N3O2 . It is a heterocyclic compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazoles involves a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .


Molecular Structure Analysis

The molecular structure of 5-amino-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring bound to a carboxylic acid group . The SMILES string representation of the molecule is Nc1[nH]ncc1C(O)=O .


Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . Another reaction involves the Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .

Scientific Research Applications

Structural and Spectral Investigations

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives have been the subject of extensive research focusing on their structural and spectral properties. For instance, studies involving similar compounds, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have utilized techniques like NMR, FT-IR spectroscopy, and X-ray diffraction to explore their structural characteristics. These investigations are crucial in understanding the molecular interactions and conformational stability of these compounds (Viveka et al., 2016).

Synthesis of Novel Compounds

Research has also focused on the synthesis of novel compounds using this compound as a starting material or intermediate. For example, the synthesis of diverse N-acyl-pyrazoles via cyclocondensation and their characterization through NMR and HRMS spectrometry has been reported. These novel molecules are important for further chemical and pharmacological studies (Pereira et al., 2017).

Antimicrobial and Biological Activities

Another area of research has been the exploration of the antimicrobial and biological activities of pyrazole derivatives. Studies have involved the synthesis and testing of these compounds against various bacterial and fungal strains, assessing their potential as antimicrobial agents. This includes the examination of their interactions with bacterial DNA gyrase and their effectiveness compared to standard drugs (Shubhangi et al., 2019).

Ligand Synthesis for Metal Complex Catalysis

Research has also delved into the synthesis of novel ligands based on pyrazole carboxylic acids for use in medicinal chemistry and metal complex catalysis. This includes the development of methods for synthesizing previously unknown N-unsubstituted azido-1H-pyrazole-carboxylic acids, which are crucial for creating polychelated ligands (Dalinger et al., 2020).

Eco-Friendly Synthesis Strategies

Efforts have also been made to develop eco-friendly synthesis strategies for pyrazolic carboxylic α-amino esters, highlighting the growing importance of sustainability in chemical synthesis. These strategies aim to create new active biomolecules while minimizing environmental impact (Mabrouk et al., 2020).

properties

IUPAC Name

5-amino-1,3-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(6(10)11)5(7)9(2)8-3/h7H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOYXTYCCIWCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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